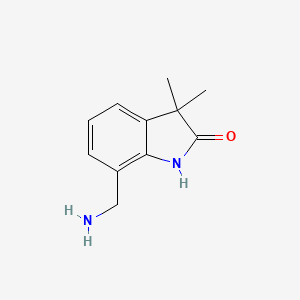

7-(Aminomethyl)-3,3-dimethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

7-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |

InChI Key |

PECOYGRTDPMKNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC(=C2NC1=O)CN)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Indolin 2 One Derivatives

Established and Innovative Synthetic Approaches to the Indolin-2-one Ring System

The construction of the fundamental indolin-2-one core is a critical first step in the synthesis of its derivatives. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to modern electrochemical approaches.

Condensation Reactions for Indolin-2-one Core Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the indolin-2-one ring is no exception. A widely utilized and facile protocol for creating substituted indolin-2-ones is the aldol (B89426) condensation. researchgate.net This method typically involves the reaction of an isatin (B1672199) (indole-2,3-dione) with a compound containing an active methylene (B1212753) group. researchgate.net Another prominent condensation strategy is the Knoevenagel condensation, which has been successfully employed in the synthesis of various indolin-2-one derivatives. nih.gov

A plausible mechanism for such condensation reactions often begins with the formation of an intermediate through the initial reaction of the starting materials. nih.gov For instance, in a reaction catalyzed by acetic acid, protonation of an aldehyde-oxygen atom can generate a carbocation, which is then attacked by a lone pair of electrons from a nitrogen atom to form the fused ring system. nih.gov Subsequent deprotonation and removal of a water molecule yield the final product. nih.gov The choice of catalyst and reaction conditions, such as temperature, can significantly influence the reaction efficiency and yield. nih.gov

The Reissert indole (B1671886) synthesis offers another pathway, where the reaction of a nitro-containing aromatic compound with diethyl oxalate (B1200264) undergoes condensation, followed by reduction of the nitro group and subsequent cyclization to form the indole ring. youtube.com Decarboxylation then yields the final indole derivative. youtube.com

| Condensation Reaction Type | Key Reactants | Typical Catalyst | Notes |

| Aldol Condensation | Isatin, Active methylene compound | Base (e.g., MeONa, NaH, t-BuONa) | A highly facile and widely used protocol. researchgate.net |

| Knoevenagel Condensation | Isatin derivative, Ketone | Basic catalyst (e.g., Et2NH) | Can be a multi-step process involving an aldol addition intermediate. nih.gov |

| Reissert Synthesis | Nitro-aromatic, Diethyl oxalate | Acid/Base | Involves initial condensation, reduction, cyclization, and decarboxylation steps. youtube.com |

Electrochemical Synthesis Protocols for Substituted Indolin-2-one Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative for the construction of complex organic molecules. In the context of indolin-2-one synthesis, metal-free electrochemical methods have been developed for the intramolecular C(sp²)-H amination of 2-vinyl anilines. organic-chemistry.org This approach utilizes iodine as a mediator and allows for a switchable synthesis of either indoline (B122111) or indole derivatives. organic-chemistry.org The use of organic redox catalysts in electrocatalytic synthesis enables the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants. organic-chemistry.org These methods offer a green and efficient route to the indolin-2-one scaffold, avoiding the use of often toxic and expensive transition metal catalysts. researchgate.net

Targeted Functionalization and Derivatization Approaches

Once the indolin-2-one nucleus is formed, further functionalization is often required to achieve the desired substitution pattern, as seen in 7-(Aminomethyl)-3,3-dimethylindolin-2-one. This involves the regioselective introduction of substituents at the C-7, C-3, and N-1 positions.

Strategies for Introducing Aminomethyl Moieties onto the Indolin-2-one Scaffold and its Precursors, including C-7 Position

The aminomethyl group is a key feature in many biologically active indole alkaloids. semanticscholar.org A common strategy for the introduction of an aminomethyl group at the C-7 position involves the reduction of a 7-cyanoindole. semanticscholar.orgresearchgate.net This transformation can be effectively carried out using reducing agents such as lithium aluminium hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting 7-aminomethylindole is a versatile precursor for further derivatization. semanticscholar.orgresearchgate.net

Another approach involves the Ru(II)-catalyzed C-H activation for the hydroxymethylation of indolines at the C-7 position using formaldehyde, which can then be converted to the corresponding C7-formyl indoles. researchgate.net These formyl derivatives can subsequently be converted to the aminomethyl group through reductive amination. The use of directing groups, such as a pivaloyl group at the N1 position, can facilitate the site-selective functionalization of the C-7 position of the indole ring. nih.gov

| Method | Precursor Functional Group | Reagents | Key Intermediate/Product |

| Reduction of Cyano Group | 7-Cyanoindole | Lithium aluminium hydride (LiAlH₄), THF | 7-Aminomethylindole semanticscholar.org |

| From Formyl Group | 7-Formylindole | Reductive amination reagents | 7-Aminomethylindole |

| C-H Hydroxymethylation | Indoline | Formaldehyde, Ru(II) catalyst | C-7 Hydroxymethylated indoline researchgate.net |

Regioselective Substitutions at the C-3 Position of the Indolin-2-one Nucleus

The C-3 position of the indolin-2-one ring is a common site for substitution, and various methods have been developed to introduce a wide range of functional groups. aip.org For the synthesis of 3,3-disubstituted oxindoles, a direct oxidative alkylarylation of N-arylacrylamides with simple alkanes has been demonstrated under metal-free conditions. researchgate.net This reaction, using an oxidant like (diacetoxy)iodobenzene, proceeds via a radical-initiated alkylation/cyclization process. researchgate.net

The introduction of substituents at the C-3 position can also be achieved through reactions with various electrophiles. For instance, 3-substituted indolin-2-ones can be prepared by reacting with heterocyclic methylene substituents. nih.gov The modification of these substituents can significantly impact the biological activity of the resulting compounds. nih.gov

Modifications at the N-1 Position of the Indolin-2-one System

The nitrogen atom at the N-1 position of the indolin-2-one ring is another site amenable to modification, which can influence the compound's properties. N-alkylation or N-arylation can be achieved through various methods. For example, N-allyl isatin can be prepared using an earlier described method with minor modifications. nih.gov The addition of an N-aryl fragment to the indolin-2-one structure has been shown to affect its biological activities. nih.gov

Furthermore, the use of directing groups at the N-1 position, such as a P(O)tBu₂ group, can control the regioselectivity of C-H functionalization at other positions of the indole ring. nih.gov These directing groups can be attached to the indole substrates and later detached from the products. nih.gov

Advancements in Green Chemistry Principles for Indolin-2-one Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indolin-2-one synthesis, this involves the development of new methodologies that are more efficient, use safer substances, and minimize waste. Key areas of progress include the creation of catalyst-free reactions, the use of water as a reaction medium, and the application of environmentally benign solvents and reagents. These advancements not only contribute to environmental protection but also often lead to improved yields, simpler purification processes, and reduced costs.

A significant leap in green synthesis has been the development of reaction protocols that proceed efficiently without the need for a catalyst. Catalysts, particularly those based on heavy metals, can be toxic, expensive, and difficult to remove from the final product. Catalyst-free approaches simplify synthesis and reduce environmental burden.

Recent studies have demonstrated the successful synthesis of various indolin-2-one derivatives under catalyst-free conditions. For instance, the synthesis of 3,3-di(indolyl)indolin-2-ones has been achieved by reacting indoles with isatin derivatives without any catalyst, showcasing high yields and tolerance for various functional groups. researchgate.net One notable method involves the use of hexafluoroisopropanol (HFIP) to promote a cascade reaction, which activates the carbonyl group of isatin and facilitates subsequent bond formations under extremely mild conditions. researchgate.net Another study found that reactions to form certain thioxothiazolidin-indolin-2-ones proceed well at room temperature in ethanol (B145695) without a catalyst. nih.gov Researchers have also reported straightforward, metal-free methods for constructing 2,2-disubstituted indolin-3-ones, which are valuable precursors, in high yields and short reaction times. nih.gov

The use of water as a reaction solvent, termed "on-water" synthesis, is another cornerstone of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While organic compounds are often poorly soluble in water, reactions at the oil-water interface can sometimes be dramatically accelerated. An efficient, one-pot green protocol for preparing 3,3-diindolyl oxindole (B195798) derivatives from isatin and indole has been developed using vanadyl sulfate (B86663) (VOSO₄) as a catalyst in water. nih.gov This method not only provides high yields in a short time but also allows for the recovery and reuse of the catalyst. nih.gov The use of water as a green solvent has been highlighted as a replacement for traditional organic solvents like toluene (B28343) and acetic acid, offering environmental and cost benefits. google.com

| Derivative Type | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | Indoles and Isatins | Catalyst-free, HFIP-promoted, short reaction time (~1 h) | Formation of two C-C bonds and one all-carbon quaternary center with up to 98% yield. | researchgate.net |

| Thioxothiazolidin-indolin-2-ones | Isatin derivatives, amines, carbon disulfide | Catalyst-free, 25 °C, EtOH | Reaction proceeded well under catalyst-free conditions at room temperature, with ethanol being a superior solvent to others like DMSO or THF. | nih.gov |

| 3,3-diindolyl oxindoles | Isatin and Indole | "On-water", VOSO₄ catalyst, 70°C | High-yielding, simple, and green protocol. The catalyst is reusable for at least three cycles without loss of efficiency. | nih.gov |

| 2,2-disubstituted indolin-3-ones | N/A (General method) | Metal-free, short reaction time | A straightforward, metal-free cross-coupling reaction achieving up to 94% yields. | nih.gov |

The choice of solvents and reagents is critical to the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry encourages their replacement with safer alternatives.

Deep Eutectic Solvents (DES) have emerged as promising green alternatives to conventional organic solvents. A DES is a mixture of two or more components which, at a particular composition, has a melting point lower than that of its individual components. They are often biodegradable, have low toxicity, and are inexpensive. An improved synthesis of indolin-2-one derivatives has been developed using a blend of a DES and ultrasound technology. nih.gov This combined approach resulted in a significantly higher yield (95%) of a key intermediate in just one hour, demonstrating a cost-effective and green method. nih.gov

The use of other green solvents, such as alcohols and polyethylene (B3416737) glycol (PEG), has also been explored. nih.govresearchgate.net In some syntheses of indolin-2-one derivatives, alcoholic solvents like ethanol have been shown to greatly increase reaction yields compared to chlorinated solvents or aprotic polar solvents. nih.gov Furthermore, the development of tandem reactions in green solvents allows for the synthesis of complex molecules like isoindolinones with high efficiency and resource utilization, as both the catalyst and solvent can often be recycled. rsc.org

Microwave-assisted synthesis is another green technique that can accelerate reactions, improve yields, and reduce the use of solvents. tandfonline.com The synthesis of various indole and indolin-2-one derivatives has been successfully carried out using microwave irradiation, often in conjunction with green catalysts or solvent-free conditions, highlighting the dynamic growth in green organic synthetic approaches. tandfonline.com

rsc.org| Green Approach | Derivative/Intermediate | Methodology | Key Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) & Ultrasound | 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one | Synthesis of a key intermediate using a biocompatible DES. | Increased yield to 95% in 1 hour; cost-effective. | nih.gov |

| Green Solvents (e.g., Ethanol) | Thioxothiazolidin-indolin-2-ones | Catalyst-free reaction at room temperature. | Greatly increased reaction yield compared to solvents like DMSO, CHCl₃, and THF. | nih.gov |

| Recyclable Catalyst and Solvents | Isoindolinones | Tandem reaction with a fluorous phosphine (B1218219) organocatalyst in green solvents. | Good to excellent yields without column chromatography; catalyst and solvents are recyclable. | |

| Microwave Irradiation | Indole derivatives | Microwave-assisted reactions, often rapid and solvent-free. | Environment-friendly, proficient, and convenient methodology. |

Molecular Mechanisms and Biological Targets of Indolin 2 One Derivatives

Kinase Inhibition as a Dominant Mechanism of Action

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. ekb.eg Indolin-2-one derivatives have emerged as a significant class of kinase inhibitors, primarily acting as ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase domain. ekb.egacs.org

Receptor Tyrosine Kinase (RTK) Modulation by Indolin-2-one Compounds

Receptor tyrosine kinases (RTKs) are cell surface receptors that are key regulators of cellular processes such as proliferation, differentiation, migration, and metabolism. Many indolin-2-one derivatives have been developed as inhibitors of various RTKs. cancertreatmentjournal.com

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov The indolin-2-one core is a well-established scaffold for the development of VEGFR inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the indolin-2-one moiety is essential for binding to the ATP pocket of VEGFRs. researchgate.net

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| Compound 7f | 0.12 ± 0.02 | researchgate.net |

| Compound 10g | 0.087 ± 0.004 | nih.gov |

| Compound 17a | 0.078 | nih.gov |

| Sorafenib | 0.10 ± 0.02 | researchgate.net |

| Sunitinib | 0.139 | nih.gov |

Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and migration. Their aberrant activation is implicated in various cancers. Several indolin-2-one derivatives have demonstrated potent inhibitory activity against PDGFRs. nih.gov For example, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are related to the indolin-2-one scaffold, exhibited potent inhibition of PDGFR with IC50 values in the sub-micromolar range. nih.gov

A study on 3-substituted indolin-2-ones containing a propionic acid functionality identified compounds with nanomolar IC50 values against PDGF-R tyrosine kinase. nih.gov Specifically, compound 16f from this series inhibited PDGF-R with an IC50 of 10 nM. nih.gov The structural features of 7-(Aminomethyl)-3,3-dimethylindolin-2-one, particularly the 7-aminomethyl group, could potentially interact with the active site of PDGFR, but specific data is needed for confirmation.

| Compound | PDGFR IC50 (µM) | Reference |

|---|---|---|

| Compound 16f | 0.010 | nih.gov |

| Imatinib (analogue) | 0.3 | nih.gov |

| Compound 9e (Imatinib analogue) | 0.2 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a key RTK that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. tbzmed.ac.ir Indolin-2-one derivatives have been investigated as EGFR inhibitors. nih.gov SAR studies have revealed that 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring at the C-3 position of the indolin-2-one core show high selectivity towards EGFR. acs.org

While direct inhibitory data for this compound against EGFR is not available, related 3-substituted oxindole (B195798) derivatives have been shown to inhibit EGFR. For instance, compound 6f, a 3-substituted oxindole, demonstrated an EGFR IC50 value of 1.38 µM. nih.govnih.gov The presence of the 3,3-dimethyl groups in this compound might influence the conformation of the molecule within the EGFR binding pocket.

| Compound | EGFR IC50 (µM) | Reference |

|---|---|---|

| Compound 6f (3-substituted oxindole) | 1.38 | nih.govnih.gov |

| Sunitinib (reference) | 0.08 | nih.govnih.gov |

The RET (Rearranged during Transfection) tyrosine kinase is another important target in cancer therapy, with its mutations and fusions driving several types of cancer. nih.gov Indolin-2-one derivatives have been successfully designed as inhibitors of RET. nih.gov The synthesis and SAR of a series of indolin-2-one inhibitors of RET have been described, where crystallographic analysis confirmed that these compounds bind to the ATP pocket and form hydrogen bonds with the kinase hinge region. nih.gov Although specific data for this compound is absent from the literature, the general principles of indolin-2-one binding to RET suggest that substitutions on the indolinone scaffold are crucial for potency and selectivity. nih.gov

Serine/Threonine Kinase Inhibition Profiles

While much of the focus has been on RTKs, indolin-2-one derivatives have also shown inhibitory activity against serine/threonine kinases. These kinases are involved in a wide array of cellular processes, and their dysregulation is also linked to cancer.

For example, a series of indolin-2-one derivatives were developed as selective inhibitors of Aurora B kinase, a key regulator of mitosis. nih.gov Compounds 6e and 8a from this series showed potent inhibition of Aurora B with IC50 values of 16.2 and 10.5 nM, respectively. nih.gov Another study identified substituted indolin-2-ones as inhibitors of p90 ribosomal S6 protein kinase 2 (RSK2), a serine/threonine kinase involved in cell proliferation and survival. nih.gov The most potent inhibitor in this series, compound 3s, had an IC50 of 0.5 µM against RSK2. nih.gov These findings indicate that the indolin-2-one scaffold can be adapted to target serine/threonine kinases, and the specific substitution pattern on the ring system dictates the selectivity profile. The potential of this compound to inhibit serine/threonine kinases would depend on how its specific structural features fit into the ATP-binding sites of these enzymes.

| Compound | Serine/Threonine Kinase Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 6e | Aurora B | 16.2 | nih.gov |

| Compound 8a | Aurora B | 10.5 | nih.gov |

| Compound 3s | RSK2 | 500 | nih.gov |

Aurora Kinase Inhibition Studies

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis and cytokinesis. whiterose.ac.uk Their over-expression in various cancers has made them attractive targets for anticancer drug development. nih.gov The indolin-2-one core has been identified as a valuable pharmacophore for the development of Aurora kinase inhibitors. whiterose.ac.uk

Research into pseudo-natural products has identified a highly three-dimensional indolin-2-one-based chemotype as an unprecedented Aurora kinase inhibitor. nih.gov This novel inhibitor demonstrated the ability to induce a phenotype consistent with Aurora kinase inhibition, characterized by an increase in cell size and the formation of large, irregular nuclei due to polyploidization. nih.gov Mechanistic studies revealed that this class of compounds can act as ATP-competitive inhibitors of Aurora B. nih.gov While exhibiting activity against multiple kinases at higher concentrations, its distinct morphological profile in cellular assays strongly links its primary effect to the inhibition of Aurora kinase activity. nih.gov

Further studies have focused on optimizing indolin-2-one derivatives to achieve selectivity for specific Aurora kinase isoforms. For instance, a series of indolin-2-one derivatives were developed as selective Aurora B kinase inhibitors for breast cancer. whiterose.ac.uk The rationale for targeting Aurora B stems from its critical role in chromosome segregation and cytokinesis, where its malfunction can lead to genetic instability and tumorigenesis. whiterose.ac.uk In cell-based assays, these inhibitors induced G2/M cell cycle arrest and subsequent apoptosis in cancer cells that overexpress Aurora B. whiterose.ac.uk Western blot analysis confirmed that the mechanism of action involved the reduced phosphorylation of Aurora B and its downstream substrate, Histone H3. whiterose.ac.uk

The general binding mode of indolin-2-one-based inhibitors involves interactions with the ATP-binding pocket of the kinase. nih.gov The pyrrole (B145914) indolin-2-one unit, in particular, has been noted for its efficacy as a hinge binder in various kinase inhibitors. whiterose.ac.uk

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are fundamental in controlling the cell cycle and regulating transcription. nih.govnih.gov The development of small molecule inhibitors targeting CDKs represents a significant therapeutic strategy, particularly in oncology. While direct studies on this compound as a CDK inhibitor are not prevalent in the reviewed literature, the broader class of kinase inhibitors, some sharing structural motifs with indolin-2-ones, have been extensively studied for their CDK-inhibitory potential.

For example, potent and specific inhibitors of CDK7 have been developed and shown to impact mRNA synthesis by affecting the stability of the preinitiation complex. nih.gov Inhibition of CDK7 can lead to a cell-type-specific delay in either the G1 or G2/M phase of the cell cycle and can induce apoptosis in tumor cell lines. nih.gov Furthermore, CDK7 has been identified as a "master regulator" of transcription, as it directly activates other transcription-associated kinases such as CDK9, CDK12, and CDK13. nih.gov The use of covalent inhibitors has been instrumental in identifying the specific substrates and cellular functions of CDK7. nih.gov

The pursuit of CDK inhibitors has led to the identification of lead compounds through medicinal chemistry optimization, with some compounds showing high specificity for their target kinase. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell development, and apoptosis. nih.govfrontiersin.org Its hyperactivity has been implicated in a variety of pathological conditions, making it a compelling target for drug discovery. nih.gov GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes. nih.gov

Inhibitors of GSK-3 have been developed from diverse chemical classes. While specific data on this compound is limited, the general principles of GSK-3 inhibition are well-established. For instance, some GSK-3 inhibitors have been shown to disrupt the reconsolidation of drug-related memories, suggesting a role in addiction treatment. frontiersin.org In the context of cancer, GSK-3 inhibition has been found to trigger apoptosis in pancreatic cancer cells through the activation of the JNK-cJUN pathway. nih.gov However, it can also induce a pro-survival autophagic response, indicating a dual role in cell survival. nih.gov

In human skeletal muscle cells, selective GSK-3 inhibitors have been demonstrated to improve insulin (B600854) action and glucose metabolism. researchgate.net These inhibitors can activate glycogen synthase and, with prolonged exposure, stimulate glucose uptake. researchgate.net

Modulation of Cellular Signaling Pathways

Indolin-2-one derivatives have also been investigated for their ability to modulate cellular signaling pathways, particularly those involved in inflammation.

Impact on Inflammatory Signaling Cascades

Inflammation is a complex biological response involving various cell types and signaling molecules. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to the pathophysiology of inflammatory conditions. japsonline.com Therefore, the inhibition of iNOS activity or expression is a valid anti-inflammatory approach.

Several compounds containing an amidine function have been identified as inhibitors of nitric oxide synthase. nih.gov While not indolin-2-ones, these studies highlight the types of functional groups that can interact with NOS. More relevantly, various flavonoids have been shown to suppress the induction of iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

A study on indole-2-one and 7-aza-2-oxindole derivatives revealed their potential as anti-inflammatory agents. nih.gov Certain derivatives were found to inhibit the expression of iNOS in LPS-stimulated macrophages, thereby reducing nitric oxide production. nih.gov This suggests that the indolin-2-one scaffold can be a foundation for developing inhibitors of inflammatory mediators.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central mediators of the inflammatory response. Their excessive production can lead to tissue damage and systemic inflammation.

Research on a series of novel indole-2-one and 7-aza-2-oxindole derivatives has demonstrated their anti-inflammatory activity by inhibiting the release of TNF-α and IL-6 from LPS-stimulated macrophages. nih.gov Quantitative structure-activity relationship (QSAR) analysis of these compounds indicated that high molecular polarizability and a low lipid/water partition coefficient are favorable for their anti-inflammatory effects. nih.gov The most potent compounds in this series also inhibited the expression of other inflammatory enzymes like cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E synthase (PGES). nih.gov

Furthermore, the anti-inflammatory properties of other, structurally distinct compounds have been linked to the suppression of pro-inflammatory cytokine mRNA expression, often through the modulation of signaling pathways like NF-κB and JNK MAPK. nih.gov

Effects on MAPK (ERK, JNK, p38) and Akt Signaling Pathways

The mitogen-activated protein kinase (MAPK) and Akt signaling pathways are crucial regulators of cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Certain indolin-2-one derivatives have been shown to modulate these pathways, highlighting their therapeutic potential.

Research on 3-substituted-indolin-2-one derivatives has demonstrated their ability to significantly inhibit the lipopolysaccharide (LPS)-induced phosphorylation of Akt, as well as the phosphorylation of key MAPK members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govmdpi.comfao.org For instance, the compound 3-(3-hydroxyphenyl)-indolin-2-one was found to suppress the activation of these signaling molecules in a concentration-dependent manner in RAW264.7 macrophage cells. nih.govmdpi.com This inhibition of Akt and MAPK signaling pathways contributes to the anti-inflammatory effects of these derivatives by reducing the production of pro-inflammatory mediators. nih.govmdpi.com

The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the respective kinases, thereby preventing their activation. acs.org The structural features of the indolin-2-one scaffold, including the substituents at various positions, play a critical role in determining the potency and selectivity of these inhibitory effects. acs.org

Table 1: Effects of Selected Indolin-2-one Derivatives on MAPK and Akt Signaling

| Compound/Derivative Class | Cell Line | Target Pathway(s) | Observed Effect | Reference(s) |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 macrophages | Akt, ERK, JNK, p38 | Inhibition of LPS-induced phosphorylation | nih.govmdpi.com |

| 3-Substituted indolin-2-ones | General | RTKs, Akt, MAPK | Inhibition of autophosphorylation and downstream signaling | acs.org |

Interference with NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is another central player in the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. The inhibitory effects of certain indolin-2-one derivatives on this pathway have been documented.

Studies have shown that compounds like 3-(3-hydroxyphenyl)-indolin-2-one can significantly inhibit the LPS-induced activation of the NF-κB signaling pathway. nih.govmdpi.com This inhibition is often achieved by preventing the degradation of the inhibitory protein IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govmdpi.com By blocking NF-κB activation, these indolin-2-one derivatives can effectively downregulate the expression of inflammatory cytokines and enzymes, such as TNF-α, IL-6, and iNOS. nih.govmdpi.comresearchgate.netnih.gov

Antimicrobial Mechanisms of Action

Indolin-2-one derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacterial and fungal pathogens. nih.gov Their mechanisms of action are varied and can involve the inhibition of essential bacterial enzymes and other cellular processes.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have reported the synthesis and evaluation of indolin-2-one derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the indolin-2-one core are crucial for determining the spectrum and potency of their antibacterial effects. nih.gov For example, certain 3-substituted indolin-2-ones bearing aminomethylene groups with amino acid residues have been tested against Bacillus cereus and Streptomyces chartreusis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov

Interactions with Bacterial DNA Gyrase Enzymes

A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Some indolin-2-one derivatives have been identified as inhibitors of this enzyme. By binding to DNA gyrase, these compounds can interfere with its function, leading to the inhibition of DNA synthesis and ultimately bacterial cell death. The specific interactions and the inhibitory concentrations vary depending on the structure of the indolin-2-one derivative.

Investigation of Dual Modes of Action in Indolin-2-one Nitroimidazole Hybrids

A particularly interesting area of research involves the development of hybrid molecules that combine the indolin-2-one scaffold with other pharmacophores. One such example is the creation of indolin-2-one-nitroimidazole hybrids. These hybrids have demonstrated potent activity against drug-resistant bacteria. Their mechanism of action is thought to be dual in nature, combining the properties of both parent molecules to enhance their efficacy and potentially overcome resistance mechanisms.

Inhibition of Other Enzyme Classes

Beyond the aforementioned targets, the versatility of the indolin-2-one scaffold allows for its derivatives to inhibit a wide array of other enzyme classes. For example, various substituted indolin-2-ones have been synthesized and evaluated as inhibitors of protein kinases, which are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. acs.orgnih.gov The ability to selectively target specific kinases is a key area of research in the development of new therapeutics. acs.org

Table 2: Investigated Biological Activities of Indolin-2-one Derivatives

| Activity | Target(s) | Example Derivative Class | Reference(s) |

| Anti-inflammatory | Akt, MAPK, NF-κB | 3-Substituted-indolin-2-ones | nih.govmdpi.comfao.org |

| Antimicrobial | DNA Gyrase, other cellular targets | 3-Aminomethylene indolin-2-ones | nih.gov |

| Anticancer | Receptor Tyrosine Kinases (RTKs) | 3-Substituted indolin-2-ones | acs.orgnih.gov |

Alpha-Amylase and Alpha-Glucosidase Inhibition Studies

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion. nih.govnih.gov Alpha-amylase initiates the breakdown of large carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into glucose by alpha-glucosidase. researchgate.net The inhibition of these enzymes can delay carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Several studies have investigated the inhibitory potential of various indolin-2-one derivatives against these enzymes. For instance, a series of synthesized 3,3-di(indolyl)indolin-2-ones demonstrated promising inhibitory activity against alpha-glucosidase, with many compounds showing higher potency than the standard drug, acarbose. nih.govnih.gov Notably, these compounds generally exhibited a desired profile of stronger inhibition of alpha-glucosidase compared to alpha-amylase, which could potentially minimize gastrointestinal side effects associated with some dual inhibitors. nih.govnih.gov

One study on 3,3-di(indolyl)indolin-2-ones revealed that substituents on the indole (B1671886) and isatin (B1672199) rings play a crucial role in their inhibitory activity. nih.gov For example, an unsubstituted version of the compound showed the lowest percentage of inhibition. nih.gov In another study, a compound from this class with a 2-fluorobenzyl group on the indole ring was identified as a particularly potent alpha-glucosidase inhibitor. nih.govresearchgate.netx-mol.com Molecular docking studies suggest that these compounds bind to the active site of the alpha-glucosidase enzyme through a combination of hydrogen bonds, arene-cation interactions, π-π stacking, and hydrophobic interactions. nih.govx-mol.com

The following table summarizes the inhibitory activities of selected 3,3-di(indolyl)indolin-2-one derivatives against alpha-glucosidase and alpha-amylase.

| Compound | Substituent | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

| 1a | Unsubstituted | 16 ± 6 | - |

| 1i | - | 67 ± 13 | 51 ± 4 |

| Acarbose (Standard) | - | 19 ± 5 | 90 ± 2 |

Data sourced from a study on 3,3-di(indolyl)indolin-2-ones. nih.gov

Thioredoxin Reductase Inhibition

Thioredoxin reductase (TrxR) is a crucial enzyme in the thioredoxin system, which plays a central role in maintaining cellular redox balance and protecting against oxidative stress. nih.govsemanticscholar.org TrxR is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. nih.govnih.gov

Research has shown that certain indolin-2-one derivatives can act as potent inhibitors of TrxR. nih.govnih.gov Specifically, 3-(2-oxoethylidene)indolin-2-one compounds, which possess a Michael acceptor moiety, have demonstrated strong TrxR inhibitory activity. nih.govnih.gov This inhibition is thought to occur through the targeting of the selenocysteine (B57510) (Sec) residue in the highly accessible C-terminal active site of TrxR. nih.govnih.gov The electrophilicity of the Michael acceptor moiety is believed to be key to this interaction. nih.govnih.gov

The inhibition of TrxR by these indolin-2-one compounds leads to a cascade of cellular events. It triggers the oxidation of thioredoxin (Trx), increases oxidative stress, and activates apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov This, in turn, can lead to the activation of downstream signaling pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in apoptotic cell death. nih.govnih.gov Studies have indicated that these indolin-2-one derivatives show selectivity for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase (GR) and glutathione peroxidase (GPx). nih.govnih.gov

The following table presents data on the TrxR inhibitory activity of representative 3-(2-oxoethylidene)indolin-2-one derivatives.

| Compound | N-Substituent | TrxR IC50 (µM) |

| Compound 4 | N-butyl | Data not specified in abstract |

| Compound 5 | N-benzyl | Data not specified in abstract |

Compounds 4 and 5 were identified as potent inhibitors of TrxR. nih.gov

Exploration of Additional Molecular Interactions

Beyond their effects on the aforementioned enzymes, indolin-2-one derivatives have been explored for their interactions with other molecular targets. Molecular docking studies have been instrumental in elucidating the potential binding modes of these compounds with various proteins.

For example, a novel series of substituted indolin-2-one derivatives were designed and evaluated as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in cancer cell proliferation and migration. nih.gov Molecular docking studies proposed a binding mode for the most potent compound within the PAK4 active site. nih.gov Similarly, other indolin-2-one derivatives have been docked with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, to predict their binding affinity and potential as anti-inflammatory agents. mdpi.com

These computational approaches, combined with in vitro assays, provide a powerful platform for discovering and optimizing the therapeutic potential of the indolin-2-one scaffold by identifying key structural features that govern their interactions with diverse biological targets.

Structure Activity Relationship Sar Studies of Indolin 2 One Compounds

Elucidation of Structural Determinants for Biological Activity within the Indolin-2-one Scaffold

The biological profile of indolin-2-one derivatives is profoundly shaped by the nature and position of substituents on the core scaffold. Modifications at the C-3, N-1, and aromatic ring positions have been systematically explored to optimize their interaction with target kinases.

The C-3 position of the indolin-2-one ring is a critical site for modification and plays a pivotal role in determining the antiangiogenic and anticancer activities of these compounds. nih.govmdpi.com The substituent at this position significantly influences the compound's potency and selectivity profile against various receptor tyrosine kinases (RTKs). acs.orgnih.gov

Structure-activity relationship analyses have demonstrated that different types of substituents at the C-3 position can direct the inhibitory activity towards specific kinase families. acs.orgnih.gov For instance, the introduction of a pyrrole (B145914) moiety at C-3 can positively affect kinase inhibition selectivity by interacting with the hydrophobic pocket I of the ATP-binding site. cancertreatmentjournal.com

Key findings regarding C-3 substitutions include:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1/KDR) RTK activity. acs.orgnih.gov

3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring show high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 RTKs. acs.orgnih.gov

Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. acs.orgnih.gov

Derivatives where a pyrrole indolin-2-one amino tail is present at C-3 are exposed to the solvent region of the ATP-binding sites, which has a critical influence on the solubility of the compounds. cancertreatmentjournal.com

| C-3 Substituent Type | Primary Kinase Target(s) | Reference |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | VEGFR (Flk-1) | acs.orgnih.gov |

| Substituted benzylidenyl (with bulky groups) | EGFR, Her-2 | acs.orgnih.gov |

| Extended side chain | PDGFR, VEGFR (Flk-1) | acs.orgnih.gov |

| Pyrrole moiety | VEGFR-2, PDGFRβ | cancertreatmentjournal.com |

The nitrogen atom at the N-1 position of the indolin-2-one ring is another important site for structural modification. The presence and nature of substituents at this position can significantly impact the compound's biological activity.

Research has shown that N-unsubstituted indole (B1671886) analogues often exhibit greater potency compared to their N-substituted counterparts, suggesting that the hydrogen on the indole nitrogen plays a key role in antiproliferative activity. researchgate.net However, specific substitutions at the N-1 position can be leveraged to target different receptor families. For example, the synthesis of indolin-2-one derivatives with piperazinylbutyl side chains attached to the N-1 amide nitrogen has led to compounds with high affinity and selectivity for the dopamine D4 receptor. nih.gov Furthermore, aminomethylation at the N-1 position has been explored in the synthesis of novel fused indolin-2-one derivatives with potential antifungal activities. researchgate.netbenthamdirect.com This indicates that the N-1 position is crucial for fine-tuning the selectivity profile of the indolin-2-one scaffold.

Substituents on the aromatic (benzene) portion of the indolin-2-one core have a profound effect on the molecule's electronic properties and, consequently, its biological activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of potency. lumenlearning.comlibretexts.org

Studies on various indolin-2-one derivatives have highlighted the importance of substitutions at the C-5 position.

Halogenation: The introduction of a halogen, such as fluorine, at the C-5 position, as seen in the structure of Sunitinib, confers superior inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

Methoxy Group: A methoxy group at C-5 can influence kinase inhibitory activity and selectivity, though its effect is highly dependent on the nature of the substituent at the C-3 position. cancertreatmentjournal.com

Hydroxyl or Thiol Groups: Adding a hydroxyl (-OH) or a thiol (-SH) group to the C-5 position can significantly improve the inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C-5 | Halide (e.g., -F) | Superior inhibitory activity against VEGFR-2 and PDGFRβ | cancertreatmentjournal.com |

| C-5 | Methoxy (-OCH3) | Activity is dependent on the C-3 substituent | cancertreatmentjournal.com |

| C-5 | Hydroxyl (-OH) or Thiol (-SH) | Significantly improves inhibitory activity against VEGFR-2 and PDGFRβ | cancertreatmentjournal.com |

| C-7 | Methoxy (-OCH3) | Favorable for inhibitory effects in certain compound series | researchgate.net |

Application of Molecular Hybridization and Scaffold Hopping Strategies in Indolin-2-one Design

To discover novel and more potent kinase inhibitors, medicinal chemists employ advanced drug design strategies such as molecular hybridization and scaffold hopping.

Molecular Hybridization is a strategy that involves combining two or more pharmacophoric moieties from different bioactive compounds into a single new molecule. mdpi.com This approach aims to create a hybrid compound with improved biological activity or a dual-action mechanism. In the context of indolin-2-ones, this strategy has been used to design potent and orally bioavailable Tropomyosin receptor kinase (TRK) inhibitors to overcome acquired resistance. researchgate.net

Scaffold Hopping involves replacing the central core (scaffold) of a known active compound with a bioisosteric equivalent that is structurally distinct but retains similar biological activity. mdpi.comnih.gov This technique is valuable for generating novel chemical entities with improved properties, such as enhanced potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and for navigating existing patent landscapes. nih.govnih.gov For example, scaffold hopping has been successfully applied to natural product aurones, which are structurally related to indolin-2-ones, to generate 2-arylideneimidazo[1,2-a]pyridinones, resulting in compounds with significantly higher potency as anticancer agents. nih.gov

Analysis of Spatial and Electronic Requirements for Ligand-Target Recognition and Binding

The inhibitory activity of indolin-2-one derivatives stems from their ability to act as competitive inhibitors of ATP at the catalytic site of protein kinases. ekb.egmdpi.com Crystallographic and molecular modeling studies have provided a rationale for how these compounds bind within the ATP pocket of RTKs. acs.orgnih.gov

The binding is governed by a combination of specific spatial and electronic interactions:

Hydrogen Bonding: The indolin-2-one core is essential for forming key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP.

Hydrophobic Interactions: The substituent at the C-3 position typically extends into a hydrophobic pocket of the ATP-binding site. For instance, the pyrrole moiety of pyrrole-substituted indolin-2-ones binds to the hydrophobic pocket I, which is also known as the selective pocket. cancertreatmentjournal.com This interaction is crucial for both potency and selectivity.

Solvent Exposure: Portions of the molecule, such as the side chain attached to the C-3 substituent, are often exposed to the solvent-accessible region of the binding pocket. cancertreatmentjournal.com Modifying these groups can improve properties like solubility without disrupting the core binding interactions.

Computational and Theoretical Investigations of Indolin 2 One Chemistry and Biology

Molecular Docking Studies for Elucidating Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Analysis of Binding Poses and Interaction Energies within Kinase Active Sites (e.g., ATP Binding Pocket, Hinge Region)

No specific molecular docking studies detailing the binding poses and interaction energies of 7-(Aminomethyl)-3,3-dimethylindolin-2-one within kinase active sites were identified in the current body of scientific literature. Kinases are a significant class of drug targets, and the ATP binding pocket, with its conserved hinge region, is a primary focus for the design of inhibitors. While other substituted indolinone and isoindolinone cores have been investigated as kinase inhibitors, showing interactions with key residues, similar detailed analyses for this compound are not available. nih.gov

Exploration of Binding Modes with Other Enzyme Active Sites (e.g., Alpha-Glucosidase, Histidine Kinase)

Similarly, dedicated molecular docking studies exploring the binding modes of this compound with enzymes such as alpha-glucosidase or histidine kinase are not presently found in published research. Alpha-glucosidase inhibitors are a therapeutic class for managing type 2 diabetes, and various heterocyclic compounds are explored for this purpose. nih.govnih.gov However, specific data on the interaction of this compound with the active sites of these enzymes is lacking.

Molecular Dynamics Simulations to Assess Protein-Ligand Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding. At present, there are no published MD simulation studies specifically focused on complexes formed between this compound and any protein target.

In Silico Prediction Methodologies for Biological Activity and Compound Properties

In silico methods are frequently used to predict the biological activity spectrum and physicochemical properties of compounds based on their chemical structure. nih.govway2drug.com These predictions can help in prioritizing compounds for further experimental testing. While general in silico tools and methodologies are well-established, specific predictions for the biological activities and properties of this compound are not available in the reviewed literature. Such studies would typically involve calculating a range of molecular descriptors and using them to predict potential targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, reactivity, and other molecular properties of a compound from first principles. These calculations can provide valuable information about a molecule's geometry, charge distribution, and orbital energies. There is currently no specific research available that details quantum chemical calculations performed on this compound to elucidate its electronic structure and reactivity profile.

Advanced Analytical Methodologies for Indolin 2 One Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "7-(Aminomethyl)-3,3-dimethylindolin-2-one." By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide a detailed picture of the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential for the characterization of "this compound."

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the expected signals would correspond to the aromatic protons, the aminomethyl protons, the gem-dimethyl protons, and the amine and amide protons. The aromatic region would likely display a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the quaternary carbon bearing the gem-dimethyl groups, the aromatic carbons, the aminomethyl carbon, and the methyl carbons. The chemical shifts of these carbons provide further confirmation of the molecular skeleton. In some cases, due to the presence of rotamers or conformational isomers, a compound may exhibit more than the expected number of signals in its NMR spectra. researchgate.net

Expected NMR Data:

Based on the analysis of similar indolin-2-one and aminomethylindole derivatives, the following table presents the anticipated ¹H and ¹³C NMR chemical shifts for "this compound." ekb.eg The actual experimental values may vary depending on the solvent and other acquisition parameters.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~1.25 | s |

| ~3.80 | s |

| ~5.0 (broad s) | s |

| ~6.8-7.2 | m |

| ~8.0 (broad s) | s |

Note: The chemical shifts for the amine (NH₂) and amide (NH) protons are highly dependent on the solvent and concentration and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For "this compound" (Molecular Formula: C₁₀H₁₄N₂O), HRMS would provide a precise mass measurement that distinguishes it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for indole (B1671886) derivatives include the loss of small neutral molecules or radicals. bldpharm.com

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 179.1184 | Expected to be within 5 ppm |

| [M+Na]⁺ | 201.1004 | Expected to be within 5 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C-N and C-H bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine and amide) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (lactam) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1470 | Medium | C-H bending (aliphatic) |

| ~1300 | Medium | C-N stretching |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

HPLC and UPLC are powerful techniques for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. These methods are routinely used in the analysis of indolin-2-one derivatives. A reversed-phase HPLC or UPLC method, likely using a C18 column, would be suitable for "this compound." The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring in the indolin-2-one core provides strong UV absorbance. The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations. This allows for the precise determination of the concentration of "this compound" in a sample. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For the synthesis of "this compound," TLC would be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The choice of eluent is crucial; for aromatic amines, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) are common. bldpharm.com The addition of a small amount of a base, such as triethylamine, may be necessary to prevent the streaking of the basic amine spot on the acidic silica gel. The separated spots are visualized under UV light or by staining with an appropriate reagent. The relative positions of the spots (Rf values) for the starting materials and the product would differ, allowing for a qualitative assessment of the reaction's progress.

X-ray Crystallographic Studies for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules and their complexes at an atomic level. In the context of drug discovery, obtaining the co-crystal structure of a ligand bound to its protein target provides invaluable insights into the binding mode, orientation, and specific molecular interactions. This information is crucial for understanding the mechanism of action and for guiding structure-based drug design efforts.

The process of determining a ligand-protein co-crystal structure involves several key steps. Initially, the target protein is expressed and purified to a high degree. Crystals of the protein are then grown, either in the presence of the ligand (co-crystallization) or by soaking pre-formed protein crystals in a solution containing the ligand. nih.gov These crystals are subsequently exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded. By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the crystal's contents can be generated. The atomic model of the protein-ligand complex is then built into this electron density map and refined to yield a final, detailed structure. nih.gov

For indolin-2-one derivatives, X-ray crystallography can reveal how the core scaffold and its substituents, such as the aminomethyl group at the 7-position and the gem-dimethyl groups at the 3-position of "this compound," fit into the binding pocket of a target protein. These studies can highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and selectivity. For instance, the aminomethyl group could potentially form a salt bridge with an acidic residue in the active site of a kinase.

Table 1: Hypothetical X-ray Crystallography Data for an Indolin-2-one Derivative Bound to a Kinase

| Parameter | Value |

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Ligand | This compound |

| Protein Target | Example Kinase 1 (EK1) |

| Key Interactions | Hydrogen bond between aminomethyl group and Asp184; Hydrophobic interactions of the dimethyl groups with a hydrophobic pocket. |

In Vitro Assay Methodologies for Comprehensive Biological Evaluation in Research Settings

Enzyme inhibition assays are fundamental in vitro tools used to determine the potency of a compound against a specific enzyme. Given that many indolin-2-one derivatives are designed as enzyme inhibitors, particularly kinase inhibitors, these assays are a cornerstone of their biological evaluation. nih.gov

Kinase activity assays typically measure the transfer of a phosphate (B84403) group from a phosphate donor (usually ATP) to a substrate (a peptide or protein). The inhibitory effect of a compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Various detection methods can be employed, including radiometric assays using radiolabeled ATP (³²P or ³³P), and non-radiometric methods such as fluorescence-based, luminescence-based, or antibody-based (e.g., ELISA) assays that detect the phosphorylated substrate.

For "this compound," a kinase inhibition assay would involve incubating the compound with the target kinase, a suitable substrate, and ATP. The amount of phosphorylated substrate would then be measured and compared to a control without the inhibitor.

Table 2: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | IC50 (nM) | Assay Method |

| Example Kinase 1 (EK1) | 50 | Fluorescence Resonance Energy Transfer (FRET) |

| Example Kinase 2 (EK2) | 800 | Luminescence-based (e.g., Kinase-Glo®) |

| Example Kinase 3 (EK3) | >10,000 | Radiometric Filter Binding Assay |

While enzyme assays provide information about a compound's direct effect on a purified enzyme, cell-based assays are crucial for confirming that the compound can enter cells, engage its intended target in a cellular context, and exert a biological effect. youtube.comnih.gov

Target engagement assays can directly measure the binding of a compound to its target protein within intact cells. youtube.com Techniques such as cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against thermal denaturation, can be employed.

Downstream pathway analysis assesses the functional consequences of target inhibition. For a kinase inhibitor, this often involves measuring the phosphorylation status of a downstream substrate of that kinase using techniques like Western blotting or specific ELISAs. nih.gov Furthermore, if the targeted pathway is involved in processes like inflammation, the production of cytokines can be measured. Cytokines are signaling proteins that mediate immune and inflammatory responses, and their levels can be quantified using methods like ELISA or multiplex bead assays. nih.govnih.gov

Table 3: Hypothetical Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Target | Endpoint | Result |

| Target Engagement | HEK293 expressing EK1 | EK1 | Increased thermal stability | EC50 = 200 nM |

| Protein Phosphorylation | Cancer Cell Line A | Substrate of EK1 | Decreased phosphorylation | IC50 = 500 nM |

| Cytokine Production | Macrophage Cell Line | Inflammatory Pathway | Reduced IL-6 production | 60% reduction at 1 µM |

The indolin-2-one scaffold has been explored for its antimicrobial potential. nih.gov Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a compound against various microorganisms.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov This is the lowest concentration of the compound that prevents visible growth of a microorganism. The assay is performed in a multi-well plate where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.

The disc diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method. youtube.comyoutube.comyoutube.com A paper disc impregnated with a known amount of the compound is placed on an agar (B569324) plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is related to the susceptibility of the organism to the compound.

Table 4: Hypothetical Antimicrobial Susceptibility Data for this compound

| Microorganism | Broth Microdilution (MIC in µg/mL) | Disc Diffusion (Zone of Inhibition in mm) |

| Staphylococcus aureus | 16 | 18 |

| Escherichia coli | 64 | 12 |

| Candida albicans | 32 | 15 |

| Klebsiella pneumoniae | >128 | No Zone |

Indolin 2 One Derivatives As Chemical Probes in Biological Systems

Utility of Indolin-2-ones for Target Identification and Validation in Mechanistic Studies

Indolin-2-one derivatives have proven to be invaluable tools for identifying and validating novel therapeutic targets. Their ability to be chemically modified allows for the synthesis of libraries of compounds that can be screened for specific biological activities. This approach has been particularly successful in the field of kinase inhibition.

One of the key advantages of the indolin-2-one core is its suitability for structure-based drug design. The oxindole (B195798) ring system can engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a feature that has been exploited in the design of potent and selective inhibitors. researchgate.net By systematically modifying the substituents at various positions of the indolin-2-one ring, researchers can fine-tune the affinity and selectivity of these compounds for specific protein targets.

For instance, the development of Sunitinib, an indolin-2-one-based multi-kinase inhibitor, showcased the potential of this scaffold in targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. whiterose.ac.ukmdpi.com The exploration of structure-activity relationships (SAR) among various indolin-2-one derivatives has enabled the identification of key structural features that govern their inhibitory profiles. acs.org This knowledge is not only crucial for optimizing lead compounds but also for developing chemical probes to investigate the physiological roles of their target proteins.

Development of Selective and Potent Chemical Probes for Specific Enzyme Families, especially Kinases

A significant focus in the development of indolin-2-one-based chemical probes has been on achieving selectivity for specific enzyme families, most notably protein kinases. whiterose.ac.uk Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.goveurekaselect.com Therefore, selective kinase inhibitors are highly sought after as both therapeutic agents and research tools.

Researchers have successfully designed indolin-2-one derivatives that exhibit remarkable selectivity for particular kinases. For example, by modifying the C3-substituent of the indolin-2-one core, compounds with high specificity for the vascular endothelial growth factor (VEGF) receptor kinase (Flk-1) have been identified. acs.org Similarly, the introduction of bulky groups on the phenyl ring at the C3-position has led to inhibitors with selectivity towards the epidermal growth factor (EGF) and Her-2 receptor tyrosine kinases. acs.org

More recent efforts have focused on targeting other kinase families, such as the Aurora kinases, which are critical regulators of the cell cycle. nih.goveurekaselect.com Structure-based design and molecular hybridization approaches have led to the development of indolin-2-one derivatives with potent and selective inhibitory activity against Aurora B kinase. whiterose.ac.uknih.gov These selective probes are instrumental in dissecting the specific functions of individual kinases within complex signaling networks.

Below is a table summarizing the activity of selected indolin-2-one derivatives against various kinases:

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Carbamate 6e | Aurora B | 16.2 | nih.gov |

| Cyclopropylurea 8a | Aurora B | 10.5 | nih.gov |

| Compound 9 | VEGFR-2 | 56.74 | mdpi.com |

| Compound 9 | CDK-2 | 9.39 | mdpi.com |

| Sunitinib | Multiple RTKs | Varies | whiterose.ac.uk |

Applications in the Elucidation of Complex Cellular Pathways and Biological Processes

The development of potent and selective indolin-2-one-based chemical probes has significantly advanced our understanding of complex cellular pathways. By inhibiting the activity of a specific protein, these probes allow researchers to observe the downstream consequences and thereby elucidate the protein's function in a particular biological process.

For example, indolin-2-one derivatives that inhibit RTKs have been instrumental in studying the process of angiogenesis, the formation of new blood vessels. nih.gov By using these probes to block the signaling of VEGF and other pro-angiogenic factors, scientists have been able to unravel the intricate molecular mechanisms that govern blood vessel growth in both normal and pathological conditions.

Furthermore, indolin-2-one derivatives have found applications in studying inflammatory signaling pathways. Certain derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines by regulating signaling pathways such as Akt, MAPK, and NF-κB. nih.gov These findings highlight the potential of these compounds as tools to investigate the molecular basis of inflammatory diseases.

The use of these chemical probes extends to cell cycle research, where inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs) have helped to clarify the roles of these enzymes in cell division and proliferation. nih.govresearchgate.net The ability to selectively arrest the cell cycle at different phases using these compounds provides a powerful method for studying the intricate regulation of this fundamental biological process.

Emerging Research Frontiers for the Indolin 2 One Scaffold

Rational Design of Next-Generation Indolin-2-one Derivatives with Enhanced Specificity and Potency

The rational design of new indolin-2-one derivatives is a highly active area of research, primarily aimed at enhancing their potency and target specificity, particularly as kinase inhibitors. nih.govscirp.org Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence biological activity. nih.govnih.gov

Key SAR findings for the indolin-2-one scaffold include:

The C-3 Position: Substitutions at this position are crucial for activity and selectivity. It has been shown that 3-substituted indolin-2-ones can be tailored to selectively inhibit various receptor tyrosine kinases (RTKs). nih.govnih.govacs.org For instance, attaching a five-membered heteroaryl ring can confer high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, while bulky substituted benzylidene groups tend to show selectivity for the Epidermal Growth Factor (EGF) receptor. nih.govacs.org

The Pyrrole (B145914) Moiety: The introduction of a pyrrole ring at the C-3 position, as seen in the multi-kinase inhibitor Sunitinib, is a well-established strategy for targeting VEGFR. nih.gov Further modifications, such as adding a chlorine atom to the pyrrole ring, have been shown to reduce cardiotoxicity, a significant side effect of some kinase inhibitors. nih.gov

N-Substituents: Modifications to the nitrogen atom of the indolin-2-one core also play a significant role. For example, in a series of compounds designed to target thioredoxin reductase, derivatives with N-butyl and N-benzyl substituents showed the most potent cytotoxic activities. nih.govnih.gov

Researchers employ molecular hybridization, combining the indolin-2-one scaffold with pharmacophores from other active compounds, to create novel derivatives with improved or dual activities. nih.govconsensus.app Computational tools like molecular docking are used to predict how these new derivatives will bind to their target proteins, guiding the design process to optimize interactions and increase potency. nih.govacs.org This approach has been successful in developing second-generation inhibitors that can overcome acquired resistance to earlier drugs. nih.gov

Table 1: Structure-Activity Relationship (SAR) Highlights for Indolin-2-one Derivatives

| Scaffold Position | Modification | Observed Effect on Biological Activity | Primary Target(s) | Reference |

|---|---|---|---|---|

| C-3 | (Five-membered heteroaryl ring)methylidenyl group | High specificity | VEGF Receptor (Flk-1) | nih.govacs.org |

| C-3 | Substituted benzylidenyl group with bulky substituents | High selectivity | EGF and Her-2 Receptors | nih.govacs.org |

| C-3 | Pyrrole ring with 2-(ethyl-amino)ethylcarbamoyl group | Enhanced antitumor activity | VEGFR | nih.gov |

| N-1 | Butyl or Benzyl group | Strong cytotoxicity and Thioredoxin Reductase inhibition | Thioredoxin Reductase (TrxR) | nih.govnih.gov |

| N-1 | Piperazinylbutyl side chain | Remarkable affinity and selectivity | Dopamine D4 Receptor | nih.gov |

Exploration of Novel Biological Activities and Uncharted Research Areas

While the indolin-2-one scaffold is famously associated with anticancer agents like kinase inhibitors, its therapeutic potential extends to a multitude of other biological targets. nih.govmdpi.com Researchers are actively exploring these less-traveled avenues to uncover new applications for this versatile structure.

Antimicrobial and Antibiofilm Activity: Novel indolin-2-one derivatives are being developed as potent antimicrobial agents to combat drug-resistant bacteria. nih.gov Some thiazolo-indolin-2-one derivatives have shown promising activity against both gram-positive and gram-negative bacteria. nih.gov A particularly innovative approach involves indolin-2-one-functionalized nitroimidazoles, which exhibit an unexpected dual mode of action against aerobic bacteria. These compounds not only inhibit topoisomerase IV, an essential enzyme for DNA replication, but also undergo reductive bioactivation to produce damaging radicals, a mechanism that could mitigate resistance development. acs.org

Antidiabetic Potential: The indolin-2-one scaffold is being investigated for the management of diabetes. Synthetic derivatives have been identified as potential inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism. tandfonline.com

Neurodegenerative and Inflammatory Diseases: The scaffold is being used to design ligands for targets implicated in neuroinflammation and neurodegeneration. Indole (B1671886) derivatives have been developed as ligands for the translocator protein (TSPO) and as selective modulators for adenosine (B11128) receptors, suggesting potential applications in treating inflammatory-based neurodegenerative diseases. mdpi.com

Other Emerging Areas:

Antiviral: Isatin (B1672199), a close relative and precursor to many indolin-2-ones, has a long history of investigation for antiviral properties. nih.gov

Selective Estrogen Receptor Modulators (SERMs): Vanillin-based indolin-2-one derivatives have shown promise as anti-breast cancer agents by acting as SERMs and inhibiting estrogenic activity. acs.orgacs.orgresearchgate.net

Vasopressin and Oxytocin (B344502) Receptor Ligands: Certain indolin-2-one derivatives have been found to possess high affinity for vasopressin and oxytocin receptors, opening up possibilities for treating related disorders. google.com

The principle of dual-activity or multi-target drugs is a significant frontier, where a single indolin-2-one molecule is designed to interact with multiple targets, potentially offering a more effective therapeutic approach for complex diseases like cancer. mdpi.comnih.gov

Integration of Cutting-Edge Synthetic Methodologies for Diversifying Indolin-2-one Chemical Space

The exploration of the full therapeutic potential of the indolin-2-one scaffold is heavily dependent on the ability to synthesize a vast and diverse range of derivatives. Modern synthetic chemistry offers powerful tools to achieve this, moving beyond traditional one-at-a-time synthesis to create large libraries of compounds for high-throughput screening. mdpi.comcam.ac.uk

Diversity-Oriented Synthesis (DOS): DOS is a strategy aimed at producing collections of structurally diverse small molecules in an efficient manner. cam.ac.uk Rather than focusing on a single target, DOS seeks to cover a broad area of "chemical space," increasing the probability of discovering compounds with novel biological activities. cam.ac.uk For the indolin-2-one scaffold, DOS approaches can involve building upon the core structure with various appendages or using cyclization reactions to generate diverse polycyclic systems. mdpi.comnih.gov

Advanced Synthetic Reactions: